molecular formula C9H11N3O2 B13277001 4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13277001
M. Wt: 193.20 g/mol
InChI Key: IUIUHHTUWUOVOQ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring fused to a pyrrolidine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of Pyrimidine and Pyrrolidine Rings: The pyrimidine and pyrrolidine rings are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combined pyrimidine and pyrrolidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-pyrimidin-4-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-4-11-3-6(7)8-1-2-10-5-12-8/h1-2,5-7,11H,3-4H2,(H,13,14)

InChI Key

IUIUHHTUWUOVOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=NC=NC=C2

Origin of Product

United States

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